Product packaging for Maltodecaose(Cat. No.:CAS No. 6082-21-9)

Maltodecaose

Cat. No.: B116981
CAS No.: 6082-21-9
M. Wt: 1639.4 g/mol
InChI Key: RJQKKZNUWRIHCS-UHFFFAOYSA-N
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Description

Classification and Biochemical Significance of Maltodecaose as a Maltooligosaccharide

This compound is classified as a maltooligosaccharide, which are homooligosaccharides composed of glucose units. mdpi.comresearchgate.net Specifically, it is a linear polymer consisting of ten D-glucose molecules joined together by α-1,4 glycosidic bonds. mdpi.comnih.gov Maltooligosaccharides are defined as having between 3 and 10 glucose units. mdpi.comresearchgate.net These molecules are typically produced through the enzymatic or acidic hydrolysis of starch. kuleuven.besci-hub.se

The biochemical significance of this compound and other maltooligosaccharides stems from their role as substrates in various biological systems. Because of their α-1,4 linkages, they are classified as glycemic carbohydrates, meaning they can be broken down in the small intestine by enzymes to provide glucose as an energy source. mdpi.comnih.gov They are key components in studying carbohydrate digestion and metabolism. cymitquimica.com For instance, this compound serves as a substrate for enzymes like maltodextrin (B1146171) glucosidase (MalZ), a critical enzyme in the maltose (B56501) utilization pathway in organisms like Escherichia coli that liberates glucose from short malto-oligosaccharides. nih.gov The study of how enzymes like α-glucosidases and α-amylases hydrolyze these oligosaccharides provides crucial information on starch metabolism and enzyme-substrate interactions. cymitquimica.complos.org

Property Value
Chemical Formula C₆₀H₁₀₂O₅₁ nih.govcarboexpert.com
Molar Mass 1639.42 g/mol nih.govcarboexpert.com
Classification Maltooligosaccharide mdpi.comcarboexpert.com
Structure Linear polymer of 10 glucose units nih.gov
Glycosidic Linkage α-1,4 mdpi.com
Appearance White powder carboexpert.com
Solubility Soluble in water carboexpert.com

Interdisciplinary Research Landscape for this compound and Related Oligosaccharides

The study of this compound and its fellow maltooligosaccharides extends across multiple scientific disciplines, reflecting their versatility and fundamental importance.

In biotechnology and enzymology , these oligosaccharides are indispensable tools. They are frequently used as specific substrates for the discovery, characterization, and optimization of carbohydrate-active enzymes such as α-amylases and glucosidases. mdpi.comnih.gov For example, specific maltooligosaccharide-forming amylases, which produce oligosaccharides of a defined length, have been identified and are used in synthetic strategies. mdpi.comnih.gov Furthermore, derivatives of maltooligosaccharides are synthesized to create chromogenic or fluorogenic substrates, which allow for the easy determination of enzymatic activity in clinical chemistry and research. nih.gov

In food science and technology , maltooligosaccharides are utilized for their functional properties. They serve as bulking agents, fat replacers, and can reduce the sweetness of products. kuleuven.be Due to their ability to inhibit the crystallization of sucrose (B13894) and prevent starch retrogradation, they are used in the bakery industry to improve the texture and shelf-life of goods. nih.gov Their high water-holding capacity and low osmotic pressure also make them useful as moisture regulators in various food items. nih.gov The enzymatic production of maltodextrins from various starch sources, like sago, is an active area of research to create ingredients with specific functional properties like viscosity and texture. researchgate.net

In the field of glycobiology and pharmaceutical sciences , research has explored the potential of chemically modified maltooligosaccharides. For instance, sulfated alkylmaltooligosaccharides have been investigated for their anti-HIV activity. nih.gov This activity is attributed to a synergistic effect where the alkyl chain interacts with the viral lipid bilayer and the sulfated sugar portion interacts with viral glycoproteins, inhibiting infection. nih.gov These applications highlight the broad and dynamic research landscape for this compound and related compounds, driven by their unique structural and functional characteristics. researchgate.net

Enzyme Class Example Enzyme Action on Maltooligosaccharides Significance
α-Amylases Pancreatic α-amylaseHydrolyzes internal α-1,4 glycosidic bonds in starch and maltodextrins. mdpi.comresearchgate.netKey enzyme in initial starch digestion, producing smaller oligosaccharides. plos.org
α-Glucosidases Maltase-glucoamylase (MGAM)Cleaves α-1,4 linkages from the non-reducing end of maltooligosaccharides to release glucose. plos.orgFinal step of starch digestion in the small intestine. mdpi.comnih.gov
Debranching Enzymes PullulanaseSpecifically hydrolyzes α-1,6 glycosidic linkages in branched starch (amylopectin). researchgate.netUsed in combination with α-amylase to produce linear maltodextrins from starch. researchgate.net
Maltooligosaccharide-Forming Amylases Maltotetraose-forming amylase (G4-amylase)Produces maltooligosaccharides of a specific length (e.g., maltotetraose) from starch. mdpi.comnih.govEnables the production of "tailor-made" maltooligosaccharides for specific applications. mdpi.comkuleuven.be
4-α-Glucanotransferases MalQCatalyzes the transfer of a segment of a 1,4-α-D-glucan to a new acceptor. mdpi.comPlays a central role in maltose/maltodextrin metabolism in certain bacteria. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H102O51 B116981 Maltodecaose CAS No. 6082-21-9

Properties

IUPAC Name

2-[6-[6-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O51/c61-1-11-21(71)22(72)33(83)52(94-11)104-43-13(3-63)96-54(35(85)24(43)74)106-45-15(5-65)98-56(37(87)26(45)76)108-47-17(7-67)100-58(39(89)28(47)78)110-49-19(9-69)102-60(41(91)30(49)80)111-50-20(10-70)101-59(40(90)31(50)81)109-48-18(8-68)99-57(38(88)29(48)79)107-46-16(6-66)97-55(36(86)27(46)77)105-44-14(4-64)95-53(34(84)25(44)75)103-42-12(2-62)93-51(92)32(82)23(42)73/h11-92H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQKKZNUWRIHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Biology and Conformational Dynamics of Maltodecaose

Studies on Helical Structure Formation and Stability of Maltodecaose

This compound is recognized as the shortest maltooligosaccharide capable of forming stable helical structures in an aqueous solution. oup.com While shorter chains like maltoheptaose (B131047) can adopt a helical conformation when bound to a protein, this compound can do so independently. oup.comethz.ch This propensity to form helices is a characteristic feature extrapolated from the conformational preferences of its disaccharide unit, maltose (B56501), and is further stabilized in longer oligomers through intermolecular hydrogen bonding with the surrounding solvent. acs.orgresearchgate.net

The formation of these helical structures is a dynamic process. Studies have shown that while shorter fragments like maltooctaose (B131049) may remain essentially linear in solution over short timescales, longer chains such as this compound begin to adopt a more coiled or helical conformation. acs.org The presence of certain enzymes can further promote the formation of these helical-like structures, suggesting a chaperone-like role in the formation of crystalline lamellae in starch. acs.org

Computational Approaches to this compound Structure and Dynamics

Computational methods, particularly molecular dynamics simulations, have provided significant insights into the structure and behavior of this compound and related α-glucans. These techniques allow for the investigation of molecular motions and conformational changes at an atomic level of detail. nih.gov

Molecular Dynamics Simulations of this compound Fragments

Molecular dynamics (MD) simulations have been extensively used to study this compound and its fragments. researchgate.netresearcher.life These simulations can model the behavior of this compound in various environments, such as in aqueous solutions at different temperatures and concentrations. researchgate.netresearcher.life For instance, MD simulations have been employed to investigate the glass transition temperatures of this compound at different hydration levels, providing data that aligns well with experimental findings. researchgate.nettandfonline.com

These simulations have also been crucial in understanding the conformational dynamics that lead to helical structure formation. By simulating the behavior of this compound fragments, researchers can observe the spontaneous adoption of helical-like structures from an initially random coil conformation. acs.org Force fields specifically parameterized for carbohydrates, such as AMB99C and COMPASS, are often used in these simulations to accurately model the interactions between atoms. researchgate.nettandfonline.com

Interactive Table: MD Simulation Parameters for this compound Studies

Study Focus Force Field System Details Key Findings Reference
Glass Transition Temperature AMB99C Periodic cell with ten this compound fragments and TIP3P water molecules. Calculated T(g) values agreed well with experimental data at various hydration levels. researchgate.net
Helical Structure Formation Not specified Enzyme:starch complexes and starch fragments in solution. This compound (DP 10) and maltododecaose (B1142617) (DP 12) begin to adopt a coil-like conformation in solution. acs.org
Drug Product Behavior COMPASS Mixtures of APIs and plasticizers with a cationic polymethacrylate. Predicted miscibility and glass transition temperature of pharmaceutical polymer drug mixtures. tandfonline.com

Theoretical Modeling of α-Glucan Conformations

Theoretical modeling of α-glucan conformations extends beyond simple MD simulations to include a variety of computational techniques aimed at understanding the structural possibilities of these polymers. Coarse-grained (CG) models, for example, simplify the system by representing groups of atoms as single beads, which allows for the simulation of larger systems over longer timescales. rsc.orgresearchgate.net These CG models are designed to retain the essential chemical features, including the chirality that distinguishes different α-glucan conformations. rsc.org

Protein-Maltodecaose Interactions and Functional Implications

The interaction between this compound and proteins is crucial for various biological processes, including starch metabolism and transport. oup.compnas.org The specific recognition of this compound and other maltooligosaccharides by proteins is often mediated by specialized domains known as Carbohydrate-Binding Modules (CBMs). researchgate.netnih.gov

Specificity of Carbohydrate-Binding Modules (CBMs) for this compound

Carbohydrate-Binding Modules are non-catalytic domains found in carbohydrate-active enzymes that enhance substrate binding. researchgate.netcazy.org Different families of CBMs exhibit distinct specificities for various carbohydrate structures.

For example, CBM20 modules are known to bind to starch and related maltooligosaccharides, including this compound. cazypedia.org Isothermal titration calorimetry (ITC) experiments have been used to quantify the binding affinity of these interactions.

The CBM48 domain is another example, found in proteins involved in starch metabolism. oup.com ITC studies have shown that the CBM48 domain of the PROTEIN TARGETING TO STARCH 2 (PTST2) protein binds to long maltooligosaccharides like this compound, likely by recognizing their helical secondary structure. ethz.ch The binding affinity for this compound was found to be in a similar range to that of β-cyclodextrin, a molecule known to adopt a helical shape. ethz.ch

In the human gut symbiont Ruminococcus bromii, the Sas6 protein contains two CBMs, RbCBM26 and RbCBM74. Crystal structures have revealed that RbCBM74 binds to a double helical dimer of this compound, with a binding groove that complements the geometry of amylopectin (B1267705). researchgate.netrcsb.org This suggests a mechanism where different CBMs within the same protein can recognize discrete features of starch granules. rcsb.org

Interactive Table: CBMs with Specificity for this compound

CBM Family Protein Source Key Findings Reference
CBM20 Various amylolytic enzymes Binds to starch granules, amylose (B160209), amylopectin, and maltooligosaccharides including this compound. cazypedia.org
CBM48 Arabidopsis thaliana PTST2 Binds to long maltooligosaccharides, likely recognizing their helical structure. oup.comethz.ch
CBM74 Ruminococcus bromii Sas6 Binds a double helical dimer of this compound, complementing the geometry of amylopectin. researchgate.netrcsb.org

Binding Kinetics and Thermodynamics of Protein-Maltodecaose Complexes

This compound, a linear oligosaccharide consisting of ten α-1,4-linked glucose units, serves as a crucial ligand for various proteins, particularly those involved in carbohydrate metabolism and transport. The binding of this compound to these proteins is governed by specific kinetic and thermodynamic parameters that reveal the nature and strength of these interactions. The ability of this compound to adopt a stable helical secondary structure in solution is a significant factor in its recognition by specific protein binding domains. frontiersin.org

Isothermal titration calorimetry (ITC) is a principal technique used to directly measure the thermodynamic properties of these binding events, providing data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nuvisan.comnanbiosis.es Kinetic data, such as the lifetime of the bound complex, can be determined through methods like single-molecule Förster resonance energy transfer (smFRET).

One key example is the interaction with PROTEIN TARGETING TO STARCH 2 (PTST2), a protein vital for starch granule initiation in plants like Arabidopsis thaliana. ITC analysis has shown that the Carbohydrate-Binding Module 48 (CBM48) of PTST2 interacts with long maltooligosaccharides. nuvisan.comresearchgate.net Specifically, PTST2 binds to this compound but not to shorter chains like maltoheptaose (seven glucose units). frontiersin.org This specificity suggests that the CBM48 domain recognizes the helical conformation adopted by maltooligosaccharides of sufficient length, with this compound being the shortest to form a stable helix in solution. frontiersin.org While direct thermodynamic values for the PTST2-maltodecaose interaction are not detailed in the available literature, data for its interaction with β-cyclodextrin, a structural mimic of the helical glucan, show a dissociation constant (Kd) in the low micromolar range, indicating a strong binding affinity. tu-braunschweig.de

The E. coli maltose-binding protein (MBP or MalE), a component of the maltodextrin (B1146171) transport system, also interacts with this compound. Although this compound is considered a non-cognate ligand for MalE, its binding induces a partially closed conformation of the protein. The mean lifetime of the MalE-maltodecaose complex has been measured to be 341 ± 8 ms, providing insight into the kinetic stability of this interaction. scimagojr.com

In the gut bacterium Ruminococcus bromii, the Starch Adherence System member 6 (Sas6) protein contains a carbohydrate-binding module, RbCBM74, which has been shown through crystal structures to bind a double helical dimer of this compound. nih.gov ITC and native mass spectrometry confirmed that RbCBM74 specifically recognizes these longer single and double helical α-glucans, which is critical for the degradation of resistant starch. nih.gov

Interactive Table: Binding Parameters of Protein-Maltodecaose Complexes

Protein (Organism) Ligand Method Parameter Value Reference(s)
PTST2 (A. thaliana) This compound ITC Binding Yes (Qualitative) frontiersin.orgresearchgate.net
PTST2 CBM48 (A. thaliana) β-cyclodextrin ITC Kd (dissociation constant) 1.7 to 4.0 µM tu-braunschweig.de
MalE (E. coli) This compound smFRET Mean Lifetime of Bound State 341 ± 8 ms scimagojr.com
Lambda Receptor (E. coli) This compound Not Specified Kd (dissociation constant) ~75 µM researchgate.net
Sas6 (RbCBM74) (R. bromii) This compound Dimer Crystallography, ITC Binding Yes (Qualitative) nih.gov

Role of this compound in Mediating Protein Function (e.g., SS4, PTST2, PTST3)

This compound and similar long-chain maltooligosaccharides (MOS) play a critical role as signaling molecules and substrates that mediate the function of key proteins involved in starch biosynthesis, particularly in the initiation of starch granules in plant chloroplasts. The primary proteins in this process are STARCH SYNTHASE 4 (SS4), PROTEIN TARGETING TO STARCH 2 (PTST2), and PROTEIN TARGETING TO STARCH 3 (PTST3). researchgate.netoup.com

The central model for starch granule initiation posits that PTST2 acts as a crucial intermediary. nih.gov The CBM48 domain of PTST2 specifically binds to soluble, long-chain MOS like this compound that are capable of forming a helical structure. frontiersin.orgresearchgate.net Following binding, PTST2 interacts directly with SS4, an enzyme with a unique role in generating the primers for starch synthesis. researchgate.net This interaction effectively delivers the this compound primer to SS4, forming a granule initiation complex that serves as the foundation for a new starch granule. researchgate.netnih.gov

The functional significance of this this compound-mediated interaction is demonstrated in genetic studies. Arabidopsis mutants lacking PTST2 (ptst2) exhibit a drastic reduction in the number of starch granules per chloroplast, typically containing only zero or one large granule instead of the usual five to seven. frontiersin.orgresearchgate.net Conversely, overexpression of PTST2 leads to an increased number of very small starch granules. frontiersin.orgresearchgate.net Critically, this overexpression effect is dependent on the presence of SS4, confirming that PTST2 exerts its function through its interaction with SS4. researchgate.net

PTST3 is a homolog of PTST2 and shares a partially redundant function in granule initiation. researchgate.netnih.gov Mutants lacking PTST3 also show a slight reduction in granule number, and the double mutant (ptst2 ptst3) has an even more severe phenotype than the ptst2 single mutant, with more chloroplasts completely lacking starch granules. researchgate.netnih.gov This indicates that both proteins are necessary for the normal initiation of starch granules, likely acting through a similar mechanism of binding glucan primers and interacting with the core synthesis machinery. researchgate.netscimagojr.com

Therefore, this compound is not merely a passive substrate but an active mediator of protein function. Its helical structure provides the specific molecular pattern recognized by PTST2, and its binding is the trigger that allows PTST2 to deliver the necessary primer to SS4, thereby controlling the number and formation of starch granules within the cell. frontiersin.orgresearchgate.netnih.gov

Structural Basis of Maltodextrin Interconversion Enzymes (e.g., MalQ)

Amylomaltase, also known as D-glucan:D-glucan 4-α-D-glucanotransferase or MalQ, is a key enzyme in maltodextrin metabolism, catalyzing the interconversion of linear maltooligosaccharides. The structural basis of its function has been elucidated through crystallographic studies of MalQ from Escherichia coli, revealing a dynamic mechanism that accommodates and processes substrates like this compound.

The MalQ enzyme belongs to the GH77 family of glycoside hydrolases and possesses a structure comprising several domains. The core is a catalytic (β/α)8-barrel, or TIM barrel (Domain A), which is characteristic of the α-amylase superfamily. Appended to this core are several subdomains, including B2 and B3, which are crucial for substrate binding and catalysis.

Crystal structures of MalQ have been solved in three distinct conformational states: an "open" apo form (without ligand), an "intermediate" state with maltose bound, and a "closed" conformation with the transition-state analog acarbose (B1664774) bound. These structures provide a detailed view of the catalytic cycle.

Open (Apo) State: In the absence of a substrate, the active site cleft is open and accessible to the solvent.

Intermediate State: Upon binding a substrate like maltose, the enzyme undergoes a conformational change. The B2 and B3 subdomains rotate slightly (by 3° and 2°, respectively) toward the active site, narrowing the binding pocket. However, the bound substrate remains partially exposed to the solvent.

Closed State: Binding of a transition-state analog, which mimics the substrate during the reaction, induces a much more dramatic conformational change. The B2 and B3 subdomains move significantly (by 9° and 7°, respectively) to almost completely enclose the substrate within the active site. This closed conformation shields the reaction from bulk solvent and positions the catalytic residues optimally for the transglycosylation reaction.

The active site of MalQ is a long groove capable of binding several glucose units of a maltodextrin chain. In the structure with a bound inhibitor, subsites from -2 to +2 were observed to be occupied. Specific amino acid residues within these subsites, such as Asp-404 and Leu-406 at subsite +2, form hydrogen bonds and van der Waals contacts that are critical for substrate recognition and binding. The enzyme's mechanism allows it to cleave an α-1,4 linkage in a donor maltodextrin and transfer the resulting glucan chain to an acceptor molecule, which can be another maltodextrin or glucose. The equilibrium of these reactions, which includes the formation and degradation of molecules up to this compound, can be modeled based on these structural and functional insights.

Interactive Table: Conformational States of E. coli MalQ

Conformational State Ligand Subdomain B2+N1 Rotation Subdomain B3 Rotation Active Site Cleft Reference(s)
Apo None 0° (Reference) 0° (Reference) Open nih.gov
Intermediate Maltose Partially Closed nih.gov
Closed Acarbose Enclosed nih.gov

Biochemical Pathways and Metabolic Roles of Maltodecaose

Maltodecaose in Starch Metabolism and Degradation Pathways

The journey of this compound often begins with the breakdown of starch, a primary energy storage polysaccharide in plants. This intricate process involves a suite of enzymes that systematically dismantle the complex structure of starch into smaller, more manageable oligosaccharides.

Role as a Substrate and Product in Amylolytic Hydrolysis

Amylolytic hydrolysis is the enzymatic process responsible for breaking down starch. Alpha-amylases initiate this process by randomly cleaving internal α-1,4-glucosidic bonds within the amylose (B160209) and amylopectin (B1267705) chains of starch. bakerpedia.com This action generates a mixture of smaller oligosaccharides, including maltodextrins of varying lengths, such as this compound. bakerpedia.comdnu.dp.ua Further degradation by other amylases can then utilize this compound as a substrate. For instance, studies on Aspergillus oryzae alpha-amylase have shown its ability to hydrolyze maltotriose (B133400) through this compound. researchgate.net The end products of this complete hydrolysis are typically smaller sugars like maltose (B56501), maltotriose, and glucose. nih.gov

Transport and Uptake Mechanisms of Maltodextrins, including this compound (e.g., Bacterial Maltose Systems)

Once liberated from starch, maltodextrins like this compound must be transported into the cell for further metabolism. Bacteria, in particular, have evolved sophisticated systems for this purpose. The maltose/maltodextrin (B1146171) system of Escherichia coli is a well-studied example of an ATP-binding cassette (ABC) transporter. nih.govresearchgate.net This system is responsible for the high-affinity uptake of maltose and linear maltodextrins. nih.gov

The process begins in the periplasm, where the maltose-binding protein (MBP, encoded by the malE gene) binds to maltodextrins with high affinity. nih.govpnas.org The substrate-loaded MBP then interacts with the membrane-spanning components of the transporter, MalF and MalG, and the ATP-hydrolyzing subunit, MalK. nih.govresearchgate.net This interaction triggers a conformational change, leading to the translocation of the maltodextrin across the inner membrane into the cytoplasm, a process powered by ATP hydrolysis. researchgate.net While this system efficiently transports smaller maltodextrins, there is a size limitation. Studies have shown that while the MBP can bind to larger maltodextrins like maltooctaose (B131049) and this compound, the transporter itself has limitations in translocating them, suggesting size constraints within the translocation channel. pnas.orgelifesciences.org

Similar maltodextrin uptake systems, often involving ABC transporters, have been identified in other bacteria, including Bacillus subtilis and Listeria monocytogenes, highlighting the importance of these oligosaccharides as a carbon and energy source. asm.orgplos.org

Enzymatic Interconversion of Maltodextrins and Oligosaccharide Chain Length Equilibria

Within the cytoplasm, the pool of maltodextrins is in a dynamic state of flux, constantly being modified by various enzymes. A key player in this process is the 4-α-glucanotransferase, MalQ (also known as amylomaltase). mdpi.com MalQ catalyzes a transglycosylation reaction, where it cleaves a glycosyl or dextrinyl unit from a donor maltodextrin and transfers it to the non-reducing end of an acceptor maltodextrin. mdpi.comresearchgate.net This reaction can lead to both the elongation and shortening of maltodextrin chains, effectively redistributing the glucose units among the oligosaccharide pool. mdpi.com

For example, MalQ can convert shorter maltodextrins into longer ones. researchgate.net The equilibrium of this reaction is influenced by the chain length of the initial substrate, with the release of free glucose decreasing as the length of the maltodextrin increases. mdpi.comresearchgate.net This enzymatic activity ensures a balanced supply of different-sized maltodextrins for various metabolic needs.

Another important enzyme is maltodextrin phosphorylase (MalP), which sequentially removes glucose units from the non-reducing end of maltodextrins with a chain length of at least four, producing glucose-1-phosphate. nih.gov The smallest substrate for MalP is maltotetraose, and its action on longer maltodextrins ultimately yields maltotriose. nih.gov Maltodextrin glucosidase (MalZ) also contributes by hydrolyzing glucose from the reducing end of maltodextrins, with maltotriose being its smallest substrate. nih.gov The coordinated action of these enzymes maintains a dynamic equilibrium of oligosaccharide chain lengths within the cell.

Connectivity of Maltodextrin Metabolism with Glycogen (B147801) Biosynthesis

Maltodextrin metabolism is intricately linked to the synthesis of glycogen, the primary energy storage polysaccharide in bacteria, fungi, and animals. tandfonline.com The products of maltodextrin breakdown can be channeled into glycogen synthesis. For instance, glucose-1-phosphate generated by MalP is a direct precursor for glycogen synthesis. tandfonline.com

Furthermore, enzymes of the maltose/maltodextrin system can play a more direct role. In some bacteria, MalQ can produce linear maltodextrins that are then used by glycogen branching enzyme (GlgB) to form glycogen. tandfonline.com This provides an alternative pathway for glycogen synthesis that is independent of the classical glycogen synthase (GlgA). researchgate.net The degradation of glycogen by glycogen phosphorylase (GlgP) and a debranching enzyme (GlgX) also releases maltodextrins, which can then re-enter the metabolic pool. tandfonline.com This cyclical relationship highlights the central role of the maltodextrin pool, including this compound, as an intermediate connecting the breakdown of external polysaccharides with the synthesis and mobilization of internal energy reserves.

Potential Involvement of this compound in Cellular Signaling Cascades (e.g., MAPK, Tyrosine Kinase)

While the direct involvement of this compound in complex cellular signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and tyrosine kinase pathways is not well-established, there are indirect connections through the broader context of glucose metabolism and cellular stress responses.

The MAPK signaling pathway is a highly conserved module involved in diverse cellular functions, including proliferation, differentiation, and stress responses. kegg.jpwikipathways.org This pathway is often initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). youtube.comnih.gov Aberrant activation of both MAPK and tyrosine kinase signaling is a hallmark of many diseases, including cancer. nih.govfrontiersin.org

The link to this compound is primarily through the metabolic shifts that are often associated with altered signaling. For example, cancer cells exhibit a phenomenon known as the Warburg effect, characterized by increased glycolysis and lactate (B86563) production even in the presence of oxygen. frontiersin.org This metabolic reprogramming is often driven by oncogenic tyrosine kinase signaling. frontiersin.org As this compound is a component of carbohydrate metabolism that ultimately provides glucose for glycolysis, its metabolism is upstream of these signaling-driven metabolic changes. However, there is currently no direct evidence to suggest that this compound itself acts as a signaling molecule to directly modulate these pathways. Some commercial suppliers of chemical compounds may list this compound in the context of signaling pathways, but these are often broad categorizations without specific experimental validation of a direct role. biocrick.com

Further research is needed to explore any potential direct signaling roles for this compound or other long-chain maltodextrins. It is conceivable that specific receptors or sensors for these larger oligosaccharides could exist, which might then modulate cellular signaling in response to the availability of complex carbohydrates.

Function of this compound as a Glucan Primer in Starch Granule Initiation

The initiation of starch granules, a process distinct from the subsequent elongation of glucan chains, is a critical and highly regulated step in starch biosynthesis. oup.comnih.gov It is now widely accepted that starch synthases require a pre-existing glucan substrate, or primer, to begin synthesis. oup.comnih.gov Emerging research points to a crucial role for specific maltooligosaccharides, particularly this compound, in acting as these initial primers.

The generation of a suitable glucan primer is a foundational step in the entire process of starch biosynthesis. nih.govfrontiersin.org It is proposed that the availability of soluble maltodextrins within the chloroplast is a key factor influencing the number of starch granules that are initiated. frontiersin.orgfrontiersin.org Specifically, evidence suggests that longer soluble maltodextrins, such as this compound, are required to effectively prime the synthesis process. nih.govfrontiersin.orgfrontiersin.org These longer chains, with a degree of polymerization (DP) of 10 or more, are capable of forming a helical secondary structure, which appears to be a critical feature for their function in initiation. oup.comfrontiersin.org

A central protein in this mechanism is PROTEIN TARGETING TO STARCH 2 (PTST2), which contains a carbohydrate-binding module of family 48 (CBM48). oup.comfrontiersin.orgnih.gov Research has shown that PTST2 is essential for normal starch granule initiation. oup.comoup.com Through techniques like isothermal titration calorimetry (ITC), it has been demonstrated that PTST2 specifically binds to longer maltooligosaccharides. frontiersin.orgnih.govoup.com For instance, recombinant PTST2 can bind to this compound (DP 10), but not to the shorter maltoheptaose (B131047) (DP 7). oup.comoup.com This binding specificity is attributed to the CBM48 domain of PTST2, which recognizes the helical conformation adopted by maltooligosaccharides of sufficient length. oup.comfrontiersin.orgoup.com

Once bound to this compound, PTST2 is thought to deliver this glucan primer to STARCH SYNTHASE 4 (SS4), a key enzyme in the initiation process. nih.govfrontiersin.orgnih.gov Immunoprecipitation studies have confirmed a direct interaction between PTST2 and SS4. nih.govcsic.es Mutants lacking SS4 (ss4) exhibit a drastic reduction in the number of starch granules per chloroplast, typically containing only one or two large granules instead of the usual five to seven found in wild-type plants. oup.comfrontiersin.orgcsic.es This supports the hypothesis that SS4 plays a unique and essential role in the initial priming stage of granule formation. nih.govcsic.es

The model suggests that PTST2 acts as a scaffold, binding a suitable helical glucan primer like this compound and presenting it to SS4, thereby creating an initiation complex that can be further elongated by the enzymatic machinery of starch synthesis. nih.govfrontiersin.orgcsic.es The importance of this primer-delivery system is underscored by the observation that in mutants lacking both SS4 and the glucan hydrolase α-AMYLASE3, granule numbers are nearly restored to normal levels. oup.comnih.gov This suggests that in the absence of SS4's protective role within the initiation complex, glucan primers are susceptible to premature degradation by enzymes like AMY3. oup.comnih.govoup.com

Research Findings on PTST2 Binding Specificity

The specificity of the PTST2 protein for longer maltooligosaccharides has been quantified using isothermal titration calorimetry. The data below highlights the dissociation constant (Kd), a measure of binding affinity, for PTST2 and its isolated CBM48 domain with different carbohydrate ligands. A lower Kd value indicates a stronger binding affinity.

ProteinLigandDegree of Polymerization (DP)Binding DetectedDissociation Constant (Kd) (μM)
Full-length PTST2Maltoheptaose7No-
Full-length PTST2This compound10Yes-
Full-length PTST2β-Cyclodextrin7 (cyclic)Yes1 - 3.3
CBM48 Domain onlyMaltoheptaose7No-
CBM48 Domain onlyβ-Cyclodextrin7 (cyclic)Yes1.7 - 4

Impact of Key Proteins on Starch Granule Number

The functional role of this compound as a primer and the proteins involved in its utilization directly impacts the number of starch granules formed within the chloroplasts of Arabidopsis thaliana.

GenotypeKey Protein(s) LackingTypical Starch Granules per Chloroplast
Wild TypeNone5 - 7
ss4STARCH SYNTHASE 4 (SS4)0 - 1 (occasionally 2)
ptst2PROTEIN TARGETING TO STARCH 2 (PTST2)Significantly reduced number
ss4 amy3SS4 and α-AMYLASE 3 (AMY3)Nearly normal number

This table summarizes findings on starch granule phenotypes in various Arabidopsis mutants. oup.comfrontiersin.orgnih.gov

Advanced Analytical Methodologies for Maltodecaose Research

High-Resolution Chromatographic Techniques for Maltodecaose Analysis

Chromatography is the cornerstone for the analysis of oligosaccharides like this compound. High-resolution techniques are essential for separating this compound from other closely related maltooligosaccharides and sample matrix components.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful and widely adopted technique for the analysis of carbohydrates, including this compound. thermofisher.comlcms.cz It offers high selectivity and sensitivity without the need for prior sample derivatization. thermofisher.comthermofisher.comlcms.cz

The principle of HPAE separation relies on the weak acidic nature of carbohydrates (pKa values typically between 12 and 13), which become ionized (anionic) at high pH. thermofisher.comantecscientific.com Using strong anion-exchange stationary phases and hydroxide-based eluents, maltooligosaccharides can be separated with high resolution based on their size, with larger oligosaccharides eluting later. thermofisher.comyoutube.com

Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of underivatized carbohydrates. lcms.cz It operates by applying a repeating sequence of potentials (a waveform) at a gold working electrode. acs.org This sequence involves a potential for oxidizing the analyte (where the current generated is proportional to the concentration), followed by potentials that clean and regenerate the electrode surface, preventing fouling and ensuring reproducible measurements. lcms.czantecscientific.com This method is highly specific for electroactive species like carbohydrates. thermofisher.com HPAE-PAD has been successfully used to resolve and quantify maltooligosaccharide series, including this compound (DP10), in various samples. aafco.orgthermofisher.com

Table 1: Example HPAE-PAD Retention Times for Maltooligosaccharides This table shows representative retention times for a series of maltooligosaccharides on a CarboPac PA100 column, demonstrating the separation based on the degree of polymerization (DP).

CompoundDegree of Polymerization (DP)Retention Time (min)
Glucose12.00
Maltose (B56501)22.50
Maltotriose (B133400)34.00
Maltotetraose45.00
Maltopentaose56.00
Maltohexaose610.00
Maltoheptaose (B131047)713.00
Maltooctaose (B131049)815.00
This compound 10 20.00
Data adapted from Thermo Fisher Scientific Application Note AN71410. thermofisher.com

While HPAE-PAD is a benchmark, other liquid chromatography (LC) methods are also instrumental in this compound analysis.

Hydrophilic Interaction Chromatography (HILIC): HILIC is a robust technique for separating polar compounds like oligosaccharides. nih.govsciopen.com In HILIC, a polar stationary phase (e.g., amide-bonded silica) is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a low concentration of an aqueous buffer. sciopen.comshimadzu.com This creates a water-enriched layer on the stationary phase, and separation occurs based on the partitioning of the analyte between the mobile phase and this layer. HILIC can provide excellent resolution of oligosaccharides, sometimes superior to size-exclusion chromatography, and is compatible with mass spectrometry detection, facilitating structural identification. nih.govpolylc.comchromatographyonline.com

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique separation mechanism for carbohydrates. capes.gov.brresearchgate.net PGC is a non-porous, graphitized carbon material that separates oligosaccharides based on their size and three-dimensional structure, allowing for the resolution of isomers. capes.gov.brnih.gov Planar oligosaccharides, such as the α-(1,4)-linked glucose units of this compound, are retained more strongly on the PGC surface. capes.gov.brnih.gov This technique does not require derivatization and is highly compatible with mass spectrometry, making it a powerful tool for detailed structural analysis of complex oligosaccharide mixtures. researchgate.netnih.govspringernature.com

Table 2: Comparison of High-Resolution LC Methods for this compound Analysis

FeatureHPAE-PADHILICPGC
Principle Anion-exchange at high pHPartitioning into a water-enriched layer on a polar stationary phaseAdsorption onto a graphitic carbon surface
Detection Pulsed Amperometry (direct, sensitive)MS, ELSD, RI, or UV (after labeling)MS, ELSD, RI
Derivatization Not requiredNot required, but labeling can enhance detectionNot required
MS Compatibility Requires post-column desalter (suppressor) nih.govHighHigh
Key Advantage High resolution and sensitive direct detection of native carbohydrates thermofisher.comExcellent for polar analytes, robust, MS-friendly mobile phases nih.govUnique selectivity, separates isomers, no derivatization needed capes.gov.brnih.gov

Spectrophotometric Assays Utilizing this compound Derivatives for Enzyme Activity Determination

This compound and its derivatives are valuable substrates for determining the activity of carbohydrate-active enzymes, such as α-amylases and phosphorylases. Spectrophotometric assays provide a means to monitor these enzymatic reactions. While classical colorimetric methods like the phenol-sulfuric acid assay can measure total carbohydrates, more specific assays often rely on labeled substrates. umass.edu

The principle involves chemically modifying this compound with a chromogenic or fluorogenic tag. For instance, a chromophore can be attached to the reducing end of the this compound chain. When an endo-acting enzyme cleaves the this compound substrate, it generates smaller fragments. These fragments can then be separated from the remaining uncleaved substrate, and the change in absorbance can be measured.

A more advanced approach uses fluorescence-labeled substrates, where the cleavage of the substrate by an enzyme leads to a measurable change in the fluorescence signal. oup.com For example, a fluorescent reporter group and a quencher can be attached to the this compound molecule. In the intact state, the fluorescence is quenched. Enzymatic cleavage separates the reporter from the quencher, resulting in an increase in fluorescence that can be monitored in real-time. Similarly, oligosaccharide microarrays, where this compound is immobilized, can be used to assay enzyme activity by measuring the incorporation of a radiolabeled or fluorescently tagged donor molecule onto the substrate. researchgate.net

Spectroscopic Characterization of this compound (e.g., NMR, Mass Spectrometry for structural elucidation)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, confirming its molecular weight, sequence, and linkage configuration.

Mass Spectrometry (MS): MS is a primary tool for determining the molecular weight of this compound with high accuracy. currenta.de When coupled with a separation technique like LC or used directly via infusion, MS provides the mass-to-charge ratio (m/z) of the molecule. For this compound (C₆₀H₁₀₂O₅₁), the expected monoisotopic mass is 1638.48 g/mol . Tandem mass spectrometry (MS/MS) is crucial for sequencing. rfi.ac.uknih.gov In an MS/MS experiment, the parent ion corresponding to this compound is isolated and fragmented. The resulting fragment ions, arising from glycosidic bond cleavages and cross-ring cleavages, provide information about the sequence of glucose units and their linkage. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the oligosaccharide for analysis. researchgate.netnih.gov

Table 3: Information Provided by Spectroscopic Methods for this compound

TechniqueInformation Provided
Mass Spectrometry (MS) - Precise molecular weight confirmation currenta.de- Determination of elemental composition (High-Resolution MS) currenta.de- Purity assessment
Tandem MS (MS/MS) - Confirmation of glucose monomer sequence nih.gov- Glycosidic bond fragmentation patterns for linkage information researchgate.net
NMR Spectroscopy (¹H, ¹³C, 2D) - Unambiguous confirmation of α-(1→4) glycosidic linkages researchgate.net- Anomeric configuration of each residue- Complete assignment of proton and carbon atoms- Conformational analysis in solution researchgate.net

Emerging Techniques for Quantitative and Qualitative Analysis of Maltooligosaccharides

Research in glycoanalysis continues to produce novel techniques that offer greater speed, sensitivity, and structural detail for the analysis of maltooligosaccharides like this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This powerful hybrid technique separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge (collisional cross-section). nih.gov This added dimension of separation can resolve isomers that are indistinguishable by MS alone. For maltooligosaccharides, IMS-MS can help differentiate between linkage and branching isomers, providing a deeper level of structural characterization. rfi.ac.uk

Multidimensional LC-MS Workflows: Emerging strategies involve the use of integrated, multidimensional workflows for the de novo structural elucidation of oligosaccharides. nih.gov Such a workflow might combine PGC chromatography for initial separation with subsequent collection of fractions. acs.org These fractions are then analyzed by different MS-based methods to determine monosaccharide composition, linkage analysis, and sequence, providing a comprehensive structural picture from a single integrated process. nih.govescholarship.org

Microfluidic Chip-Based Analysis: The miniaturization of analytical systems onto microfluidic chips (lab-on-a-chip) is another advancing frontier. Coupling chip-based separations, such as microchip electrophoresis, with sensitive detection methods like PAD offers the potential for high-throughput, low-volume analysis of carbohydrates, which could be applied to this compound. rsc.org

Future Directions and Emerging Research Avenues for Maltodecaose

Deeper Elucidation of Regulatory Networks in Starch Biosynthesis Involving Maltodecaose

The synthesis of starch in plants is a highly regulated process involving a complex interplay of enzymes and their substrates. Recent studies have implicated this compound as a key player in the initiation of starch granules. It is hypothesized that longer soluble maltodextrins like this compound, which are capable of forming a helical secondary structure, are recognized and bound by specific proteins, thereby initiating the synthesis of starch granules. frontiersin.orgnih.gov For instance, the protein PROTEIN TARGETING TO STARCH 2 (PTST2) has been shown to bind to this compound, an interaction that is crucial for its function in starch granule initiation. oup.com This binding is thought to be dependent on the helical structure that this compound can adopt. oup.comfrontiersin.org

Future research will likely focus on unraveling the intricate regulatory networks that govern these initial steps of starch biosynthesis. This includes identifying all the protein players that interact with this compound and understanding the signaling cascades they trigger. Investigating the expression and activity of transcription factors that regulate the genes involved in this compound metabolism and its binding proteins will also be crucial. nih.govmdpi.comfrontiersin.org A deeper understanding of these networks could offer novel strategies for engineering crops with enhanced starch content and desired functionalities.

Development of Novel Biocatalytic Systems for Tailored this compound Synthesis

The enzymatic synthesis of specific maltooligosaccharides like this compound offers significant advantages over traditional chemical methods, including higher specificity and milder reaction conditions. semanticscholar.org Currently, the production of maltooligosaccharides often results in a mixture of different lengths. semanticscholar.org Developing novel biocatalytic systems is a key area of future research, aiming for the tailored synthesis of this compound with high purity and yield.

This involves the discovery and engineering of novel enzymes, such as maltooligosaccharide-forming amylases and glycosyltransferases, with specific activity towards producing this compound. semanticscholar.orgresearchgate.net Strategies like enzyme immobilization and the design of multi-enzyme cascade reactions in one-pot systems are being explored to improve efficiency and reduce production costs. mdpi.comappliedcatalysts.comisomerase.comseqens.com The development of such tailored biocatalytic systems will not only provide a reliable source of pure this compound for research but also open up possibilities for its application in various industries. nih.gov

Advanced Structural and Dynamic Studies of this compound in Complex Biological Environments

The three-dimensional structure and dynamic behavior of this compound are fundamental to its biological function. Advanced analytical techniques are being employed to study its conformation in solution and its interactions with other molecules. Molecular dynamics simulations have been used to investigate the glass transition temperatures of this compound at different hydration levels, providing insights into its physical properties. researchgate.netresearchgate.net

Future studies will likely involve the use of sophisticated techniques like high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the precise three-dimensional structure of this compound when bound to its protein partners. acs.orgnih.govchemrxiv.org Single-molecule Förster Resonance Energy Transfer (smFRET) could be used to probe the conformational dynamics of proteins upon binding to this compound, revealing how these interactions lead to specific biological outcomes. elifesciences.orgnih.gov Understanding these structural and dynamic aspects at an atomic level is crucial for deciphering its mechanism of action in biological systems. linxs.se

Comprehensive Investigations into this compound's Specific Roles in Intracellular Signaling and Physiological Processes

Beyond its role in starch metabolism, this compound may have specific functions in intracellular signaling and other physiological processes. In some bacteria, the transport of maltodextrins, including this compound, is linked to signaling pathways that regulate gene expression. researchgate.netasm.org The binding of maltodextrins to specific receptors can trigger conformational changes that initiate downstream signaling cascades. nih.govberkeley.edu

Emerging research will aim to identify if this compound acts as a signaling molecule in plant cells, analogous to second messengers in other systems. auctoresonline.orgkhanacademy.org This would involve searching for specific this compound receptors and elucidating the signaling pathways they activate. Investigating the potential physiological effects of this compound on processes such as plant growth, development, and stress response will be a key area of future exploration.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism

To gain a holistic understanding of the role of this compound in biological systems, a systems biology approach is necessary. This involves integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov By combining these datasets, researchers can construct comprehensive models of the metabolic and regulatory networks in which this compound is involved.

For example, weighted correlation network analysis (WGCNA) can be used to identify modules of co-expressed genes that are associated with this compound metabolism. nih.gov This can help in the identification of novel genes and transcription factors involved in its synthesis, degradation, and signaling. A systems-level understanding will be instrumental in predicting the effects of genetic or environmental perturbations on this compound levels and its downstream consequences.

Innovation in Analytical and Characterization Technologies for Complex Carbohydrate Research

The study of complex carbohydrates like this compound is often hampered by the limitations of analytical techniques. Innovations in this area are crucial for advancing our understanding of these molecules. Techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) have been optimized for the analysis of maltooligosaccharides. thermofisher.comresearchgate.netthermofisher.com

Future developments will likely focus on improving the sensitivity, resolution, and throughput of these methods. lifeasible.comwaters.com The development of novel derivatization strategies and the use of advanced mass spectrometry techniques, such as MALDI-MS with innovative sample preparation methods, will facilitate more detailed structural characterization. rsc.orgnih.gov These technological advancements will be essential for unraveling the complexities of carbohydrate chemistry and biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.